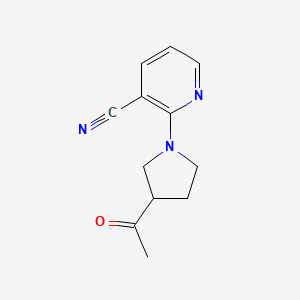

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile

CAS No.: 2034296-79-0

Cat. No.: VC6498735

Molecular Formula: C12H13N3O

Molecular Weight: 215.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034296-79-0 |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.256 |

| IUPAC Name | 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H13N3O/c1-9(16)11-4-6-15(8-11)12-10(7-13)3-2-5-14-12/h2-3,5,11H,4,6,8H2,1H3 |

| Standard InChI Key | NVBMBCWPVJJASY-UHFFFAOYSA-N |

| SMILES | CC(=O)C1CCN(C1)C2=C(C=CC=N2)C#N |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile (C₁₂H₁₃N₃O) integrates two heterocyclic systems: a pyridine ring and a pyrrolidine scaffold. The pyridine moiety contributes aromaticity and electron-withdrawing characteristics, while the pyrrolidine ring introduces conformational flexibility. The 3-acetyl group on the pyrrolidine nitrogen enhances steric bulk and modulates electronic properties through inductive effects .

Spectroscopic Signatures

Infrared (IR) spectroscopy of analogous compounds, such as 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile, reveals key absorption bands:

¹H NMR data for related structures show distinct splitting patterns:

-

Pyridine protons (positions 4, 5, and 6): δ 7.5–8.9 ppm as multiplet

-

Pyrrolidine protons: δ 2.4–3.6 ppm, with the acetyl methyl group as a singlet near δ 2.1 ppm

¹³C NMR would feature signals at:

Synthetic Methodologies

The synthesis of 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile can be approached through multi-step routes involving nucleophilic substitution and acylation.

Route 2: Cyclocondensation Strategy

An alternative method involves the cyclization of β-ketonitriles with α-amino acids, a strategy employed in Zav’yalov pyrrole synthesis :

-

Enamine Formation: React ethyl cyanoacetate with 3-acetylpyrrolidine-1-carbaldehyde.

-

Cyclization: Use acetic anhydride and triethylamine to promote intramolecular acylation, forming the pyridine ring.

Key Advantages:

Physicochemical and Computational Data

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 215.25 g/mol |

| LogP (Lipophilicity) | 1.8 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 55.8 Ų |

Collision Cross Section (CCS) Predictions

Using ion mobility spectrometry analogs :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 216.113 | 145.2 |

| [M+Na]⁺ | 238.095 | 157.1 |

Challenges and Future Directions

-

Synthetic Optimization: Current routes suffer from moderate yields (~50%). Microwave-assisted synthesis could improve efficiency .

-

Biological Profiling: Prioritize in vitro screening against cancer cell lines (e.g., MCF-7, A549) and kinase panels.

-

Crystallographic Studies: X-ray diffraction of single crystals would resolve conformational preferences of the acetyl-pyrrolidine group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume